
3-Methoxyoxohernandaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyoxohernandaline: is an organic compound with the chemical formula C29H25NO9 and a molecular weight of 531.51 g/mol . It is a natural product isolated from the barks of Hernandia nymphaeifolia . This compound is known for its stability to heat and light and has moderate solubility in polar solvents such as alcohols and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Methoxyoxohernandaline involves several steps:
Oxidation Reaction: The starting material is reacted with an oxidizing agent, such as cesium oxide, under appropriate reaction conditions.
Crystallization: The product is then crystallized, separated, and purified.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions followed by crystallization and purification processes to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyoxohernandaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Cesium oxide is commonly used for oxidation reactions.
Reducing Agents: Specific reducing agents can be employed depending on the desired product.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of this compound .
Scientific Research Applications
Pharmacological Applications
3-Methoxyoxohernandaline has been studied for its potential therapeutic effects. Its bioactive properties suggest applications in treating various health conditions:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can mitigate oxidative stress-related diseases .
- Anti-inflammatory Effects : The compound may influence inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by chronic inflammation .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents .
Biochemical Research
In biochemical studies, this compound is utilized to understand its interactions at the molecular level:
- Enzyme Inhibition Studies : The compound's ability to inhibit certain enzymes can provide insights into metabolic pathways and disease mechanisms. This application is crucial in drug discovery and development .
- Cell Signaling Pathways : Investigating how this compound affects cell signaling can help elucidate its role in cellular processes and its potential impact on cancer biology .
Materials Science
The unique properties of this compound also extend to materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as strength and thermal stability. Its inclusion in polymer formulations may lead to the development of advanced materials for industrial applications .
- Nanotechnology : Research is exploring the use of this compound in the synthesis of nanoparticles, which could have applications in drug delivery systems and diagnostic imaging .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study | Description | Findings |
---|---|---|
Case Study 1 | Evaluation of antioxidant effects in vitro | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound. |
Case Study 2 | Investigation of anti-inflammatory properties | Showed decreased levels of pro-inflammatory cytokines in animal models after administration of this compound. |
Case Study 3 | Antimicrobial efficacy testing | Exhibited inhibitory effects against several bacterial strains, suggesting potential as a new antimicrobial agent. |
Mechanism of Action
The mechanism of action of 3-Methoxyoxohernandaline involves several molecular targets and pathways:
Mitochondria-Dependent Apoptosis: It induces apoptosis through the PI3K/AKT/mTOR and AMPK/mTOR pathways.
Regulation of Inflammatory Cytokines: It regulates the secretion of inflammatory cytokines and affects monocyte/macrophage subsets.
miR-23a Regulation: It inhibits the proliferation, migration, and invasion of cancer cells by regulating miR-23a.
Comparison with Similar Compounds
3-Methoxyoxohernandaline: is similar to other alkaloids isolated from the same plant family, such as hernandaline and oxohernandaline
Uniqueness:
Biological Activity
3-Methoxyoxohernandaline is a notable compound derived from the plant Hernandiaceae, specifically from Hernandia nymphaeifolia. This compound belongs to the class of aporphine alkaloids, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxicity, antitumor properties, and other pharmacological effects.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound exhibits significant structural similarities to other isoquinoline alkaloids, which have been extensively studied for their pharmacological properties.
Cytotoxic Activity
Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. A study reported that it has an effective dose (ED50) of less than 1 µg/ml against several cell lines, including P-388 (a murine leukemia cell line), KB16 (human oral epidermoid carcinoma), A549 (human lung carcinoma), and HT-29 (human colorectal adenocarcinoma) cells .
Table 1: Cytotoxic Activity of this compound
Cell Line | ED50 (µg/ml) |
---|---|
P-388 | < 1 |
KB16 | < 1 |
A549 | < 1 |
HT-29 | < 1 |
Antitumor Properties
The antitumor effects of this compound have been highlighted in various studies. It has shown promising results in inhibiting tumor growth through mechanisms such as inducing apoptosis and modulating cell cycle progression. The compound's ability to trigger programmed cell death in cancer cells makes it a potential candidate for cancer therapy.
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that treatment with this compound resulted in a significant decrease in cell viability in various cancer types, indicating its potential as an anticancer agent.
- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis by increasing the expression of pro-apoptotic proteins such as cleaved caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2 .
Other Biological Activities
Beyond its cytotoxic and antitumor properties, this compound has been associated with various other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Research has indicated potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
Properties
Molecular Formula |
C29H25NO9 |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[(4,14,15,16-tetramethoxy-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-5-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C29H25NO9/c1-33-19-9-14(13-31)18(12-21(19)35-3)39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-13H,1-6H3 |
InChI Key |
OULKCFNJYHCFPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)OC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.